

Application Note: Quantitative Analysis of Choline in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Choline

Cat. No.: B1196258

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Introduction

Choline is an essential nutrient vital for numerous biological functions, including neurotransmitter synthesis (acetyl**choline**), cell membrane signaling (phospholipids), and lipid transport. Its role in one-carbon metabolism also links it to cardiovascular health.[1] Accurate and sensitive quantification of **choline** in plasma is crucial for clinical research, nutritional assessment, and drug development. This application note describes a robust and high-throughput method for the quantitative analysis of **choline** in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This method employs a simple protein precipitation step for sample preparation and utilizes Hydrophilic Interaction Chromatography (HILIC) for efficient separation of the highly polar **choline** molecule. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. The use of a stable isotope-labeled internal standard (d9-**choline**) ensures high accuracy and precision. This method is suitable for large-scale clinical studies requiring reliable and rapid **choline** measurements.

Experimental Protocol

Materials and Reagents

- **Choline** chloride (Sigma-Aldrich)
- d9-**Choline** chloride (Isotec or equivalent)[2]

- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Water (LC-MS grade)
- Human plasma (collected in EDTA tubes)[3]

Sample Preparation

Proper sample handling is critical for accurate **choline** measurement.[3]

- Blood Collection: Collect whole blood in tubes containing EDTA as an anticoagulant. Heparin has been shown to potentially lead to higher **choline** concentrations and is not recommended.[3]
- Plasma Separation: Centrifuge the blood samples within 60 minutes of collection to separate the plasma.[2]
- Storage: Process plasma samples immediately or store them at -20°C or lower until analysis. [2] Avoid multiple freeze-thaw cycles.[3]
- Protein Precipitation:
 - To 30 µL of plasma sample, add 90 µL of acetonitrile containing the d9-**choline** internal standard (e.g., at 10 µmol/L).[2] This results in a 3:1 ratio of acetonitrile to plasma.
 - Vortex the mixture thoroughly for 30 seconds to precipitate proteins.
 - Centrifuge the samples at high speed (e.g., 5800 x g) for 2 minutes.[2]
 - Carefully transfer the supernatant to a new 96-well plate or autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC):

Parameter	Value
Column	HILIC Column (e.g., InfinityLab Poroshell 120 HILIC-Z, 2.1 × 100 mm, 2.7 µm)[4]
Mobile Phase A	Water with 10 mM ammonium acetate[4]
Mobile Phase B	Acetonitrile
Gradient	Isocratic or a shallow gradient suitable for HILIC separation (e.g., starting at 90% B)
Flow Rate	0.4 - 0.6 mL/min[2]
Column Temperature	Ambient or controlled (e.g., 25°C)
Injection Volume	5 - 10 µL

Mass Spectrometry (MS):

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transitions	Choline: m/z 104 → 60, d9-Choline: m/z 113 → 69
Collision Energy	Optimized for the specific instrument
Dwell Time	100-200 ms

Calibration and Quantification

- Prepare a series of calibration standards by spiking known concentrations of **choline** into a surrogate matrix (e.g., dialyzed plasma or water).[2]
- Process the calibration standards and quality control (QC) samples alongside the unknown plasma samples using the same sample preparation protocol.

- Construct a calibration curve by plotting the peak area ratio of **choline** to d9-**choline** against the corresponding **choline** concentration.
- Determine the concentration of **choline** in the unknown samples by interpolating their peak area ratios from the calibration curve.

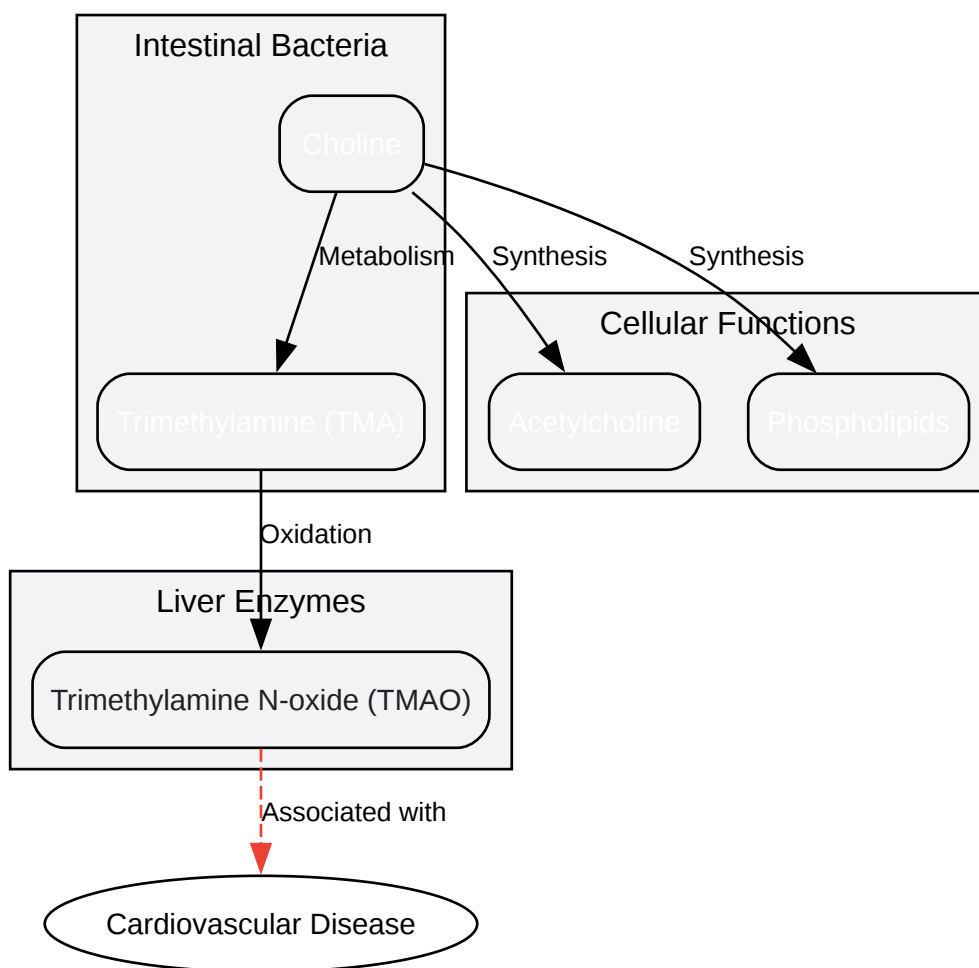
Quantitative Data Summary

The following table summarizes the performance characteristics of the LC-MS/MS method for **choline** quantification as compiled from various sources.

Parameter	Reported Value	Source
Linearity Range	1 - 1000 nmol/L	[5]
0.38 - 224 µmol/L	[6]	
Lower Limit of Quantitation (LLOQ)	0.38 µmol/L	[6]
Intra-Assay Precision (%CV)	< 4%	[6]
Inter-Assay Precision (%CV)	< 6%	[6]
Recovery	94% - 114%	[6]
Typical Plasma Concentration (Fasting)	8.0 (7.0 - 9.3) µmol/L (Median, 25th-75th percentiles)	[2]

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the quantitative analysis of **choline** in plasma.



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Caption: Simplified metabolic pathways of dietary **choline**.

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Phone: (601) 213-4426
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